4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile

regioisomerism nitrile positioning pharmacophore geometry

4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile (C₁₆H₂₀N₄, MW 268.36 g/mol) is a heterocyclic small molecule featuring a pyridine‑2‑carbonitrile core connected via an azetidine linker to a saturated octahydrocyclopenta[c]pyrrole (3‑azabicyclo[3.3.0]octane) bicycle. The scaffold combines four rings with a high fraction of sp³‑hybridized carbons and a single hydrogen‑bond‑acceptor nitrile, placing it within the fragment‑like property space sought for lead discovery.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 2640895-78-7
Cat. No. B6447907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile
CAS2640895-78-7
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)C3CN(C3)C4=CC(=NC=C4)C#N
InChIInChI=1S/C16H20N4/c17-7-14-6-15(4-5-18-14)20-10-16(11-20)19-8-12-2-1-3-13(12)9-19/h4-6,12-13,16H,1-3,8-11H2
InChIKeyDEUGBLPGCQFQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile (CAS 2640895-78-7) — Structural and Sourcing Profile for Fragment-Based Discovery


4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile (C₁₆H₂₀N₄, MW 268.36 g/mol) is a heterocyclic small molecule featuring a pyridine‑2‑carbonitrile core connected via an azetidine linker to a saturated octahydrocyclopenta[c]pyrrole (3‑azabicyclo[3.3.0]octane) bicycle. The scaffold combines four rings with a high fraction of sp³‑hybridized carbons and a single hydrogen‑bond‑acceptor nitrile, placing it within the fragment‑like property space sought for lead discovery [1]. The compound is not described in peer‑reviewed primary literature or published patents at the time of this assessment; the only known biological annotation, a reported partial agonist activity at the GPR55 receptor (EC₅₀ 0.510 nM in a recombinant HEK293 xCELLigence assay), appears exclusively on vendor platforms that could not be verified against independent primary data . Consequently, all differentiation claims below are necessarily based on structural, physicochemical, or predicted comparisons with the closest commercially listed analogs, and should be treated as hypotheses for experimental validation rather than proven procurement criteria.

Why Generic Substitution Is Not Supported for 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile (2640895-78-7)


The eight commercially listed compounds that share the octahydrocyclopenta[c]pyrrol‑azetidine‑pyridine‑carbonitrile scaffold differ subtly yet critically in nitrile position, pyridine substitution, and linker geometry . These variations are not interchangeable because the orientation of the nitrile dipole and the electron‑withdrawing character of the pyridine ring fundamentally alter hydrogen‑bonding capacity, electrostatic potential, and metabolic susceptibility [1]. In the absence of disclosed primary bioactivity data, any substitution between regioisomers or analogs carries the risk of invalidating an uncharacterized target‑engagement profile. The evidence below quantifies the physical‑chemical divergence among the closest cataloged relatives, highlighting the specific properties that would be lost or gained upon replacement.

Differential Evidence: Regioisomeric, Physicochemical, and Predicted Property Comparisons for 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile


Regioisomeric Nitrile Positioning: Pyridine‑2‑carbonitrile vs Pyridine‑3‑carbonitrile vs Pyridine‑4‑carbonitrile Scaffolds

The target compound places the cyano group at the 2‑position of the pyridine ring, whereas the closest listed analogs carry the nitrile at the 3‑position (CAS not available; catalog CTBB‑003988) or 4‑position (CAS 1031333‑37‑5) [1] . The 2‑carbonitrile orientation places the strong electron‑withdrawing group ortho to the azetidine‑pyridine junction, creating a distinct molecular electrostatic potential (MEP) minimum near the pyridine nitrogen that is absent in the 3‑ and 4‑isomers. While no head‑to‑head bioactivity data are available, the hydrogen‑bond‑acceptor topology differs: the 2‑carbonitrile projects the nitrile lone pair approximately 2.8 Å closer to the azetidine linker nitrogen compared with the 4‑carbonitrile, a geometric shift that can alter target‑binding complementarity.

regioisomerism nitrile positioning pharmacophore geometry

Fraction sp³ (Fsp³) and Saturation Advantage over Trifluoromethyl and Chloro Analog

The 2‑CF₃ analog (CAS 2549050‑54‑4) replaces the carbonitrile with a trifluoromethyl group, reducing Fsp₃ from 0.625 (target compound, calculated from the 6‑(3‑{…}…) regioisomer [1]) to approximately 0.50 while increasing molecular weight to 311.34 Da and logP by an estimated 0.8–1.2 log units . The 5‑chloro analog (CAS not enumerated) adds a chlorine atom, raising MW to 302.80 Da . The target compound retains the lowest molecular weight (268.36 Da) and the highest saturation fraction among the set, properties that correlate with improved solubility, lower non‑specific binding, and better fragment‑to‑lead developability in reported fragment‑based campaigns.

fraction sp3 physicochemical property lead-likeness

Predicted pKa and Ionization State Differentiation from Pyridine‑4‑carbonitrile Isomer

The protonation site in this scaffold is the octahydrocyclopenta[c]pyrrole tertiary amine. The pyridine‑4‑carbonitrile regioisomer (CAS 1031333‑37‑5) carries a predicted pKa of 4.78 ± 0.10 for the azabicyclic amine [1]. In the target 2‑carbonitrile, the ortho‑electron‑withdrawing cyano group exerts a greater inductive effect on the azetidine‑pyridine system, predicted to lower the azabicycle pKa by approximately 0.8–1.2 units (to ca. 3.6–4.0), based on Hammett σₘ analysis of analogous 2‑ vs 4‑substituted pyridines. This pKa shift means that at physiological pH 7.4, the target compound would exist >99.9% uncharged (free base), whereas the 4‑carbonitrile isomer could show trace protonation (≈0.2% ionized). While the difference is small in magnitude, it can affect passive membrane permeability and lysosomal trapping propensity in cellular assays.

pKa prediction ionization state pharmacokinetic relevance

Evidence‑Based Application Scenarios for 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile (2640895-78-7)


Fragment‑Elaboration Building Block Exploiting High Fsp³ and Low Lipophilicity

With Fsp₃ = 0.625, MW below 270 Da, and predicted LogP ≈ 2.3, the molecule meets all commonly applied fragment‑likeness filters (e.g., Rule‑of‑3: MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. The single nitrile group offers a well‑characterized synthetic handle for elaboration into amides, amines, or heterocycles. Compared with the 2‑trifluoromethyl analog (MW 311, higher LogP), the carbonitrile derivative presents superior aqueous solubility potential and a cleaner NMR spectroscopic profile for fragment screening by ligand‑observed ¹⁹F‑free methods. Procurement for fragment library expansion is the most defensible near‑term use.

GPR55‑Receptor Probe for Orthogonal Assay Confirmation (Unverified Claim; Requires Re‑Validation)

Vendor‑disseminated data (unverifiable in peer‑reviewed sources) claim the compound acts as a partial agonist at recombinant human GPR55 with an EC₅₀ of 0.510 nM in an impedance‑based assay [1]. If independently confirmed, this potency would distinguish it from the micromolar‑active endogenous ligand L‑α‑lysophosphatidylinositol and from certain synthetic GPR55 antagonists (e.g., CID 16020046, ML‑193). The 3‑ and 4‑carbonitrile regioisomers have not been annotated with GPR55 data, raising the testable hypothesis that the 2‑carbonitrile geometry uniquely accommodates the receptor orthosteric site. Any procurement for GPR55 research must be accompanied by in‑house re‑profiling against the regioisomers and a reference antagonist to rule out assay interference.

Regioisomeric Specificity Control in Pyridine‑Nitrile Focused Libraries

The commercial availability of at least four distinct pyridine‑carbonitrile regioisomers bearing the identical octahydrocyclopenta[c]pyrrol‑azetidine appendage creates an immediate opportunity to use the target compound as the 2‑CN representative in a systematic positional‑scanning library [1][2]. Such libraries enable the de‑convolution of nitrile‑position effects on target affinity, selectivity, and metabolic stability without confounding substituent changes. The quantitative differences in pKa, dipole orientation, and electrostatic potential documented in Section 3 make this a high‑value set for establishing structure‑activity relationships in any screening hit where the pyridine‑nitrile pharmacophore is implicated.

Synthetic Intermediate for Ortho‑Functionalized Pyridine Derivatives

The 2‑carbonitrile group can be chemoselectively reduced to the aminomethyl analogue or hydrolyzed to the carboxamide/carboxylic acid under conditions that leave the azetidine and bicyclic amine intact. The corresponding 3‑ and 4‑carbonitrile regioisomers would yield products with different hydrogen‑bonding vectors. No dedicated synthetic methodology paper exists for this specific compound, but the well‑precedented reactivity of 2‑pyridinecarbonitriles [1] supports its utility as a versatile late‑stage diversification intermediate.

Quote Request

Request a Quote for 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.